molecular formula C9H7BrN2O3 B1280772 2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 653599-23-6

2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No.: B1280772
CAS No.: 653599-23-6
M. Wt: 271.07 g/mol
InChI Key: JUALUODMCGTARR-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid is a brominated imidazo[1,2-a]pyridine derivative characterized by a 2-oxo-2,3-dihydro core and an acetic acid side chain at position 2. The bromine atom at position 6 may influence electronic properties and binding interactions in biological systems.

For example, describes the synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid via condensation of 3-bromoimidazo[1,2-a]pyridine with diethyl malonate, followed by hydrolysis and decarboxylation. Bromination at position 6 could be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Applications: Imidazo[1,2-a]pyridine derivatives are explored as intermediates in drug synthesis (e.g., minodronic acid for osteoporosis ) and as bioactive molecules in CNS disorders (e.g., zolpidem analogs ).

Properties

IUPAC Name

2-(6-bromo-2-oxo-3H-imidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-5-1-2-7-11-9(15)6(3-8(13)14)12(7)4-5/h1-2,4,6H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUALUODMCGTARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(N2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477314
Record name (6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653599-23-6
Record name (6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS Number: 653599-23-6) is a heterocyclic compound characterized by its imidazo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and vascular biology. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.

  • Molecular Formula : C9H7BrN2O3
  • Molecular Weight : 271.07 g/mol
  • Purity : Minimum purity of 95% is typically required for research applications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cancer progression and angiogenesis. Preliminary studies suggest that it may act as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects across various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Reference
Compound APC-3 (prostate cancer)0.33
Compound BMCF-7 (breast cancer)0.42
Compound CHepG2 (liver cancer)1.98

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent.

Antiangiogenic Activity

The antiangiogenic properties of this compound have been linked to its ability to inhibit VEGFR-2 activity. In one study, derivatives of this compound demonstrated IC50 values ranging from 0.56 µM to 4 µM against VEGFR-2, indicating a promising selectivity for inhibiting endothelial cell proliferation over normal cells .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of various imidazo-pyridine derivatives was conducted using the NCI60 cell line panel. The study revealed that certain derivatives exhibited mean GI50 values significantly lower than standard chemotherapeutics like Doxorubicin, highlighting their potential as effective anticancer agents .

In Vivo Studies

In vivo models have also been employed to assess the efficacy of compounds related to this compound in reducing tumor growth and metastasis. These studies demonstrated a marked reduction in tumor size and improved survival rates in treated groups compared to controls .

Scientific Research Applications

Biological Activities

Research indicates that compounds with imidazo[1,2-a]pyridine frameworks exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound may show efficacy against various microbial strains due to its ability to disrupt cellular processes.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Its structural components may contribute to anti-inflammatory responses, potentially useful in treating inflammatory diseases.

Applications in Medicinal Chemistry

Given its promising biological activities, this compound has potential applications in various areas of medicinal chemistry:

  • Drug Development : As a lead compound, it can be modified to enhance its pharmacological properties or reduce toxicity.
  • Therapeutic Agents : It may serve as a basis for developing new therapeutic agents targeting specific diseases, particularly those related to microbial infections or cancer.
  • Biochemical Research : The compound can be utilized in biochemical assays to study enzyme interactions or cellular pathways.

Comparative Analysis with Related Compounds

To better understand the potential of 2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid, a comparative analysis with structurally related compounds is essential. Below is a summary table:

Compound NameStructure FeaturesBiological Activity
2-(6-Bromopyridin-3-yl)acetic acidBrominated pyridineAntimicrobial
6-Bromoimidazo[1,2-a]pyridineImidazole ring with bromineAnticancer
5-(Bromomethyl)-2-(4-chlorophenyl)-1H-imidazoleImidazole derivativeAntimicrobial

This table illustrates the diversity of biological activities associated with compounds sharing structural similarities with this compound. Its unique combination of functional groups may enhance its effectiveness compared to others.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Halogen Position: Bromine at position 6 (target compound) vs. 8 (ethyl 8-bromoimidazo[1,2-a]pyridine-3-acetate) alters electronic effects and steric interactions. The 6-bromo derivative may exhibit stronger hydrogen bonding due to proximity to the 2-oxo group .

Synthetic Routes :

  • Brominated derivatives are often synthesized via electrophilic substitution (e.g., NBS in acetic acid ), while chlorinated analogs use N-chlorosuccinimide (NCS) .
  • Ester derivatives (e.g., ethyl 8-bromoimidazo[1,2-a]pyridine-3-acetate) are intermediates for prodrug development, requiring hydrolysis to active carboxylic acids .

Pharmacological Relevance: Zolpidem Analogs: Methyl and p-tolyl substituents (e.g., 2-(6-Methyl-2-p-tolylimidazo[1,2-a]pyridin-3-yl)acetic acid) enhance affinity for GABAₐ receptors, crucial for sedative effects . Minodronic Acid Derivatives: Chlorine or bromine at position 2 or 3 improves bone-targeting efficacy by modulating polarity and metal chelation .

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